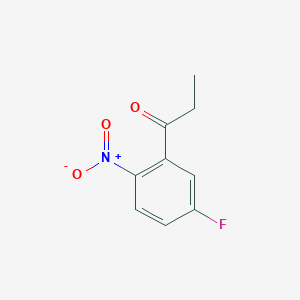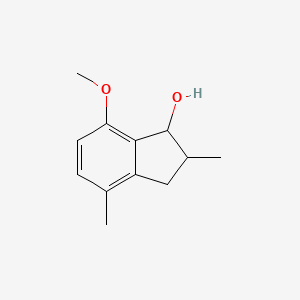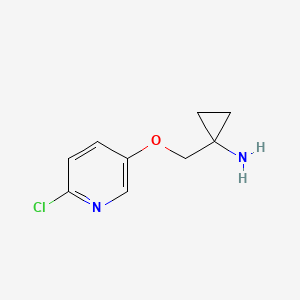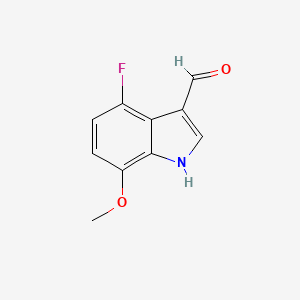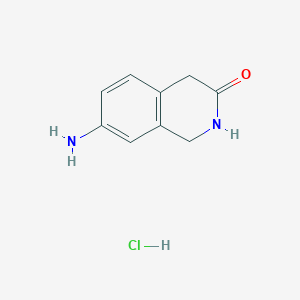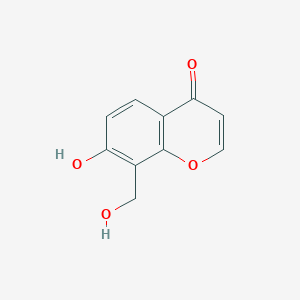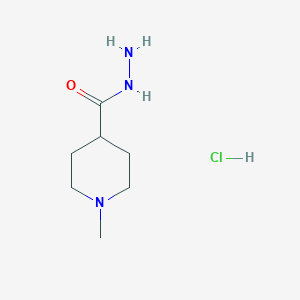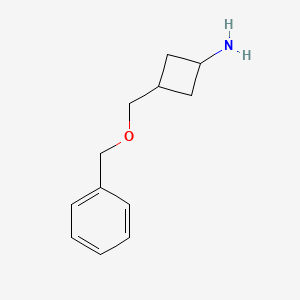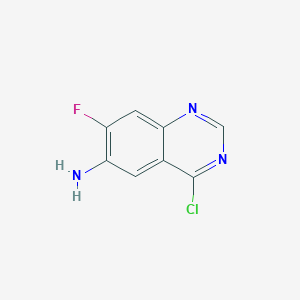
4-Chloro-7-fluoroquinazolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.6 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .
科学的研究の応用
4-Chloro-7-fluoroquinazolin-6-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-7-fluoroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . For example, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and is the basis for the use of quinazoline derivatives in cancer therapy .
類似化合物との比較
Similar Compounds
4-Chloro-7-fluoroquinazolin-6-ol: This compound is similar to 4-Chloro-7-fluoroquinazolin-6-amine but has a hydroxyl group instead of an amino group.
4-Chloro-7-fluoroquinazoline: This is the parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
特性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC名 |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
InChIキー |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


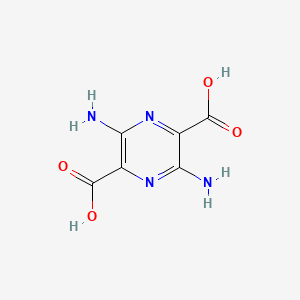
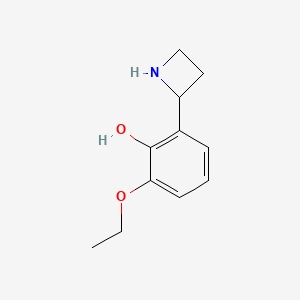
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
